2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine is a chemical compound notable for its potential applications in medicinal chemistry and pharmacology. This compound is classified under the pyridine derivatives, which are known for their diverse biological activities. The International Union of Pure and Applied Chemistry name for this compound is 2-methoxy-6-(3-pyrrolidinyl)pyridine, and it has the Chemical Abstracts Service registry number 1713162-92-5. The compound is recognized for its specific target organ toxicity, particularly as a respiratory irritant and skin corrosive agent, classified under various hazard categories according to European regulations .
The synthesis of 2-methoxy-6-(pyrrolidin-3-yloxy)pyridine can be achieved through several methods, including traditional organic synthesis techniques and biocatalytic processes. One promising method involves the use of biocatalysts to facilitate the reaction, which can lead to higher yields and reduced environmental impact compared to conventional methods .
In a typical synthetic route, starting materials such as pyridine derivatives are reacted with methoxy and pyrrolidine moieties under controlled conditions. The reaction parameters including temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. For instance, using a solvent that promotes solubility while minimizing side reactions can significantly enhance the efficiency of the synthesis .
The molecular structure of 2-methoxy-6-(pyrrolidin-3-yloxy)pyridine features a pyridine ring substituted at the 2-position with a methoxy group and at the 6-position with a pyrrolidin-3-yloxy group. This specific arrangement contributes to its biological activity.
The molecular formula is , with a molecular weight of approximately 178.23 g/mol. The InChI key for this compound is CZCIYWVYEADJPW-UHFFFAOYSA-N, which provides a unique identifier for chemical databases .
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine can undergo various chemical reactions typical of pyridine derivatives, including electrophilic substitutions and nucleophilic attacks due to the electron-rich nature of the methoxy group. These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy.
For example, electrophilic aromatic substitution reactions can be employed to introduce additional functional groups onto the pyridine ring. The presence of the methoxy group enhances nucleophilicity, making it more reactive towards electrophiles .
The mechanism of action of 2-methoxy-6-(pyrrolidin-3-yloxy)pyridine involves interaction with biological targets such as receptors or enzymes within cells. The pyridine ring's nitrogen atom can participate in hydrogen bonding, facilitating binding to target proteins.
Studies have shown that derivatives of pyridine compounds exhibit activity against various biological targets, including viral infections and cancer cell lines. The specific interactions depend on the substituents on the pyridine ring, which influence binding affinity and selectivity .
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine typically appears as a solid or liquid depending on its purity and form. It should be stored in a dark place at temperatures between 2°C to 8°C to maintain stability .
The compound is characterized by specific chemical properties such as solubility in organic solvents due to its methoxy group. It exhibits significant reactivity under acidic or basic conditions, which can be utilized in further chemical transformations .
The applications of 2-methoxy-6-(pyrrolidin-3-yloxy)pyridine extend into several scientific fields:
Pyridine-pyrrolidine hybrids represent a strategically important class of nitrogen-containing heterocycles in contemporary medicinal chemistry, offering distinct advantages for central nervous system (CNS) drug discovery. These compounds leverage the favorable physicochemical properties of both ring systems: the pyridine moiety contributes to hydrogen bonding capability, dipole moment, and improved solubility, while the pyrrolidine ring introduces three-dimensionality and chiral centers crucial for stereoselective receptor interactions. The molecular framework of 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine exemplifies this hybrid approach, featuring an ether linkage connecting the methoxy-substituted pyridine ring with the pyrrolidine nitrogen heterocycle [1]. This specific connectivity creates a semi-rigid structure with defined spatial orientation of pharmacophoric elements [10].
The structural versatility of this scaffold is evidenced by the diverse analogs cataloged in chemical databases. Substitutions on the pyrrolidine nitrogen (e.g., methyl, benzyl, acetyl groups) or modifications to the pyridine ring (e.g., halogenation, methylation at various positions) significantly modulate receptor affinity and functional activity [1] [4]. This adaptability allows medicinal chemists to fine-tune properties like lipophilicity, basicity, and steric bulk to optimize target engagement. The presence of the pyrrolidine ring, particularly with its stereogenic centers, enables exploration of stereochemical effects on receptor binding – a critical factor observed in numerous nicotinic acetylcholine receptor (nAChR) ligands where enantiomers exhibit dramatically different pharmacological profiles [7] [10].
Table 1: Structural Variations in Pyridine-Pyrrolidine Hybrid Compounds
Compound Name | Pyridine Substituent | Pyrrolidine Substituent/N-modification | Key Structural Feature |
---|---|---|---|
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine diHCl | 2-OMe | H (dihydrochloride salt) | Ether linkage, pyrrolidine N-H |
2-[(3R)-Pyrrolidin-3-yloxy]pyridine diHCl | H | H (R-enantiomer) | Stereospecific R-configuration at pyrrolidine |
2-[(3S)-Pyrrolidin-3-yloxy]pyridine diHCl | H | H (S-enantiomer) | Stereospecific S-configuration at pyrrolidine |
5-Methyl-2-(pyrrolidin-3-yloxy)pyridine HCl | 5-Me | H | Methyl group at pyridine 5-position |
5-Fluoro-2-(pyrrolidin-3-yloxy)pyridine HCl | 5-F | H | Halogen (F) at pyridine 5-position |
N-Methyl-2-(furo[3,2-b]pyridinyl) pyrrolidine | Fused furopyridine | N-CH3 | Fused bicyclic system, N-methylation |
Pyrrolidine-containing heterocycles have undergone significant evolution within medicinal chemistry, transitioning from simple natural product derivatives to sophisticated synthetic therapeutics. The pyrrolidine ring itself is a privileged structure due to its saturated nature, sp³-hybridized character conferring three-dimensionality, and secondary amine functionality enabling salt formation and hydrogen bonding. Historically, alkaloids like nicotine (which contains a pyrrolidine ring linked to a pyridine) served as prototypical ligands for nAChRs and provided the initial structural templates for drug development [6] [7]. The discovery of nicotine's complex pharmacology – acting as both an agonist and a potent desensitizer of nAChRs – highlighted the therapeutic potential of modulating this receptor family and spurred the development of synthetic analogs.
The strategic incorporation of the pyrrolidine ring into polyheterocyclic systems represents a significant advancement. Synthetic methodologies evolved to enable precise functionalization at the 3-position of the pyrrolidine ring, crucial for generating compounds like 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine [1] [6]. The stereochemistry at the pyrrolidine 3-position (if chiral) profoundly influences biological activity, as demonstrated by the differential binding affinities of (R) and (S) enantiomers of closely related compounds like 2-[(3R)- and 2-[(3S)-Pyrrolidin-3-yloxy]pyridine dihydrochlorides [1]. Modern synthetic approaches, including asymmetric synthesis and chiral resolution, allow access to enantiomerically pure pyrrolidine intermediates, enabling detailed structure-activity relationship (SAR) studies focused on stereochemical preferences of target receptors [6] [10].
The development of compounds like varenicline (a partial agonist at α4β2 nAChRs containing a 3,5-diazabicyclo[4.4.0]decane core) and sazetidine-A (a selective desensitizer of α4β2 nAChRs featuring an azetidine moiety linked to a pyridine) further exemplifies the refinement of pyrrolidine/azetidine-containing scaffolds targeting nAChRs [7]. These advances paved the way for exploring structurally related ether-linked pyridine-pyrrolidines such as 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine, which shares the critical pyridine-O-linkage-cyclic amine architecture proven effective for nAChR interaction.
Targeting neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes, represents a well-validated strategy for addressing cognitive deficits associated with neuropsychiatric and neurodegenerative disorders. The 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine scaffold emerges within this context as a candidate modulator of these critical receptor systems. Substantial evidence implicates α7 nAChRs in cognitive processes; their activation enhances neurotransmitter release (including glutamate, GABA, and dopamine), synaptic plasticity, and neuronal survival [2]. Post-mortem studies and genetic associations link altered α7 nAChR expression and function to schizophrenia, particularly the persistent cognitive symptoms poorly addressed by current antipsychotics [2] [4].
The rationale for developing ligands like 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine stems from the limitations of existing nAChR-targeting drugs. While varenicline (Chantix®) demonstrates efficacy in smoking cessation and shows promise for reducing alcohol intake, its side effect profile (including nausea and neuropsychiatric symptoms) limits utility [7]. Sazetidine-A, a potent and selective desensitizer of α4β2 nAChRs, effectively reduces nicotine and alcohol self-administration in rodent models but exhibits significant agonist activity [7]. This creates a compelling need for novel chemotypes with optimized pharmacological profiles – potentially lower intrinsic agonist efficacy but retained high binding affinity and selectivity, promoting receptor desensitization with reduced overstimulation risks. The pyridine-pyrrolidine ether scaffold offers a structurally distinct template to achieve this profile.
Beyond nAChRs, the inherent physicochemical properties of pyrrolidine-containing heterocycles make them suitable for targeting diverse CNS targets. The pyrrolidine ring's basic nitrogen facilitates passage through the blood-brain barrier (BBB), while its conformational flexibility allows adaptation to various binding pockets. Pyrrolidine derivatives demonstrate activity against kinases (e.g., FMS kinase inhibitors for cancer and inflammation), metabolic enzymes (e.g., aldose reductase inhibitors for diabetic complications), and G-protein-coupled receptors (e.g., GPR119 agonists for diabetes) [4] [8]. Although the primary focus for 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine remains nAChR modulation, its scaffold possesses inherent versatility for exploration against related targets implicated in cognitive function and neuropsychiatric disease.
Table 2: Therapeutic Targeting of Receptor Subtypes by Related Heterocyclic Scaffolds
Receptor/Enzyme Target | Therapeutic Area | Example Compound Scaffolds | Biological Effect | Ref |
---|---|---|---|---|
α7 nAChR | Schizophrenia (cognitive deficits), Alzheimer's | Pyridine-O-Pyrrolidine (e.g., target compound), Sazetidine-A analogs | Activation or selective desensitization to enhance cognition | [2] [7] |
α4β2 nAChR | Smoking cessation, Alcohol use disorder | Varenicline, Sazetidine-A, (S)-2-methyl-sazetidine-A analogs | Partial agonism / Desensitization reducing craving | [7] |
FMS/CSF-1R Kinase | Cancer, Rheumatoid arthritis, Tenosynovial giant cell tumor | Pyrido-pyrrolidine hybrids, Pyrrolo[3,2-c]pyridines | Inhibition of kinase activity blocking cell proliferation | [4] [8] |
Aldose Reductase (AR) | Diabetic complications (neuropathy, retinopathy) | 6-Methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acids | Inhibition of sorbitol accumulation | [8] |
GPR119 | Type 2 Diabetes, Obesity | N-[3-(1,3-Dioxo-pyrrolo[3,4-c]pyridinyloxy)phenyl]benzenesulfonamides | Agonism enhancing incretin and insulin secretion | [8] |
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: